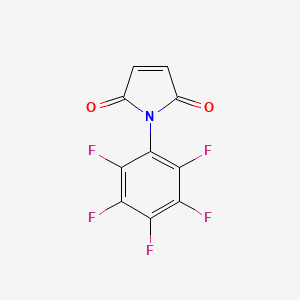

1-Pentafluorophenyl-pyrrole-2,5-dione

Beschreibung

1-Pentafluorophenyl-pyrrole-2,5-dione is an organic compound with the molecular formula C10H2F5NO2. This compound is characterized by the presence of a pentafluorophenyl group attached to a pyrrole-2,5-dione core. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

59726-65-7 |

|---|---|

Molekularformel |

C10H2F5NO2 |

Molekulargewicht |

263.12 g/mol |

IUPAC-Name |

1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H2F5NO2/c11-5-6(12)8(14)10(9(15)7(5)13)16-3(17)1-2-4(16)18/h1-2H |

InChI-Schlüssel |

UWORINMKYBTGFK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Pentafluorophenyl-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with maleic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of 1-pentafluorophenyl-pyrrole-2,5-dione may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, enhancing the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Pentafluorphenyl-pyrrol-2,5-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können je nach Bedingungen und eingesetzten Reagenzien Dihydro- oder Tetrahydroderivate ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO) und Chromtrioxid (CrO).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH) oder Lithiumaluminiumhydrid (LiAlH) werden oft verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen eingesetzt werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den eingesetzten Reagenzien ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion verschiedene hydrierte Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrrole structure can enhance cytotoxicity against various cancer cell lines. A specific derivative demonstrated higher efficacy than standard chemotherapeutics in inhibiting tumor growth in vitro .

Cholesterol Absorption Inhibition

A series of pyrrole-2,5-dione derivatives were synthesized and evaluated for their ability to inhibit cholesterol absorption. One compound was found to be more effective than ezetimibe, a commonly used cholesterol-lowering drug, in reducing lipid accumulation in macrophages, which is crucial for preventing atherosclerosis .

Materials Science

Synthesis of Novel Polymers

1-Pentafluorophenyl-pyrrole-2,5-dione can serve as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under harsh environmental conditions .

Dyes and Pigments

The compound's vibrant color properties make it suitable for developing new dyes and pigments. Its stability under light exposure and varying pH levels allows for its application in textiles and coatings .

Environmental Applications

Pollutant Degradation

Recent studies have explored the use of 1-pentafluorophenyl-pyrrole-2,5-dione in photocatalytic processes for degrading environmental pollutants. Its unique electronic properties facilitate the breakdown of complex organic compounds under UV light .

Case Studies

Wirkmechanismus

Der Mechanismus, durch den 1-Pentafluorphenyl-pyrrol-2,5-dion seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Pentafluorphenylgruppe kann starke π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen, während der Pyrrol-2,5-dion-Kern an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und verschiedene biochemische Pfade beeinflussen.

Vergleich Mit ähnlichen Verbindungen

1-Pentafluorphenyl-pyrrol-2,5-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-Phenyl-pyrrol-2,5-dion: Fehlt die Fluoratome, was zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führt.

1-Trifluormethylphenyl-pyrrol-2,5-dion: Enthält weniger Fluoratome, was sich auf seine elektronischen Eigenschaften und Wechselwirkungen mit molekularen Zielstrukturen auswirken kann.

1-Pentafluorphenyl-pyrrol-3,4-dion: Die Position der Diongruppe ist unterschiedlich, was zu Variationen im chemischen Verhalten und in den Anwendungen führt.

Die einzigartige Kombination aus der Pentafluorphenylgruppe und dem Pyrrol-2,5-dion-Kern in 1-Pentafluorphenyl-pyrrol-2,5-dion verleiht ihr besondere Eigenschaften, die sie für bestimmte Anwendungen in Forschung und Industrie wertvoll machen.

Biologische Aktivität

1-Pentafluorophenyl-pyrrole-2,5-dione (CAS No. 6633-22-3) is a compound within the pyrrole-2,5-dione class, known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C10H6F5N

- Molecular Weight : 191.16 g/mol

- Structure : The compound features a pyrrole ring with a pentafluorophenyl substituent at the 1-position and carbonyl groups at the 2 and 5 positions.

Synthesis

The synthesis of 1-Pentafluorophenyl-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with 4-fluoroaniline under controlled conditions. This method allows for the formation of the pyrrole ring while introducing the pentafluorophenyl group effectively.

Antimicrobial Properties

Research has demonstrated that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial activity. For instance, studies have shown that various derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa through mechanisms that disrupt bacterial cell function .

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

1-Pentafluorophenyl-pyrrole-2,5-dione has been evaluated for its anti-inflammatory effects. In vitro studies indicate that it inhibits pro-inflammatory cytokine production in peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The compound has also shown promise in anticancer research. It was found to inhibit cell proliferation in various cancer cell lines. For example, derivatives demonstrated IC50 values ranging from 7 to 20 µM against human leukemia cells, indicating potent cytotoxic effects .

| Cell Line | IC50 (µM) |

|---|---|

| Human leukemia cells | 7 - 20 |

| Breast cancer cells | <20 |

Toxicity Studies

Toxicity assessments indicate that while low to medium concentrations of the compound do not induce significant apoptosis or necrosis in PBMCs, higher concentrations (100 µg/mL) can lead to reduced cell viability .

Case Studies

- Antimicrobial Efficacy : A study involving a series of pyrrole-2,5-dione derivatives highlighted their effectiveness against multidrug-resistant bacterial strains. The derivatives were tested using the broth microdilution method, revealing substantial inhibition against several pathogens.

- Anti-inflammatory Effects : In a controlled experiment, PBMCs were treated with varying concentrations of 1-Pentafluorophenyl-pyrrole-2,5-dione. Results showed a dose-dependent reduction in cytokine levels, with significant inhibition observed at concentrations above 50 µg/mL.

- Anticancer Activity : A research group investigated the effects of this compound on cancer cell lines and reported an IC50 value as low as 7 µM against leukemia cells. The study concluded that these compounds could serve as potential leads for developing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.